Product packaging for 2-Bromo-4-chloro-6-iodoaniline(Cat. No.:CAS No. 71757-16-9)

2-Bromo-4-chloro-6-iodoaniline

Cat. No.: B3038055
CAS No.: 71757-16-9
M. Wt: 332.36 g/mol
InChI Key: KGJQFAVZGHPELU-UHFFFAOYSA-N
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Description

Overview of Halogenated Anilines in Contemporary Organic Chemistry

Halogenated anilines are aromatic amines that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. These compounds are of fundamental importance in organic chemistry, serving as versatile intermediates and building blocks in the synthesis of a wide range of more complex molecules. Their utility spans across various sectors, including the production of pharmaceuticals, agrochemicals such as pesticides and herbicides, and materials like pigments and dyes. ingentaconnect.com

The reactivity of halogenated anilines is a key aspect of their utility. The halogen substituents can be strategically employed in a variety of chemical transformations. For instance, they are crucial starting materials for cross-coupling reactions, lithium-halogen exchange reactions, and the formation of Grignard reagents, all of which are powerful methods for constructing new carbon-carbon bonds. The presence and nature of the halogen atoms, along with their positions on the aniline (B41778) ring, significantly influence the electronic properties and reactivity of the molecule. This allows for fine-tuning of chemical behavior to achieve specific synthetic outcomes.

Methods for the synthesis of halogenated anilines are a continuous area of development. The selective catalytic reduction of halogenated nitroaromatic compounds is a widely used industrial method. ingentaconnect.com More recent advancements have focused on achieving high regioselectivity in the halogenation of aniline derivatives. The discovery of naturally occurring halogenated anilines in marine microalgae has further expanded the interest in this class of compounds, bridging synthetic and natural product chemistry.

Significance of 2-Bromo-4-chloro-6-iodoaniline within Halogenated Aromatic Systems

This compound, with its distinct substitution pattern of three different halogens on the aniline core, holds a unique position within the family of halogenated aromatic systems. The presence of bromine, chlorine, and iodine atoms imparts a specific set of properties and reactivity to the molecule. This tri-halogenation makes it a valuable and highly functionalized building block in organic synthesis.

The differing reactivity of the carbon-halogen bonds (C-I, C-Br, C-Cl) allows for selective chemical transformations. The carbon-iodine bond is generally the most reactive towards reductive dehalogenation, followed by the carbon-bromine bond, and then the carbon-chlorine bond, which is the most resilient. mdpi.com This hierarchy of reactivity enables chemists to perform sequential reactions at specific positions on the aromatic ring, a crucial strategy in the construction of complex molecular architectures.

The synthesis of this compound itself can be achieved through various methods, including the diazotization of a corresponding aniline followed by reaction with potassium iodide, or through sequential halogenation steps. smolecule.com For example, one documented synthesis involves the reaction of 4-bromo-2-chloroaniline (B1269894) with iodine monochloride. chegg.comchegg.com

Current Research Trajectories and Academic Relevance in Chemical Sciences

The academic relevance of this compound and related polyhalogenated compounds is multifaceted. Researchers are actively exploring their potential in several key areas:

Organic Synthesis: This compound serves as a versatile intermediate for creating more complex organic molecules. smolecule.com Its potential for selective functionalization makes it a target for methodological studies in organic synthesis. For instance, the reductive deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954) has been explored as a method to produce 1-bromo-3-chloro-5-iodobenzene (B84608), a reaction that can be adapted for undergraduate chemistry laboratories. researchgate.netacs.org

Medicinal Chemistry: While specific biological activities of this compound are not extensively documented, related halogenated anilines have shown promise. smolecule.com Compounds with similar structural motifs have been investigated for their potential antimicrobial and anticancer properties. smolecule.com The unique electronic properties conferred by the multiple halogen substituents could be exploited in the design of new therapeutic agents.

Materials Science: The electronic properties of polyhalogenated aromatics suggest their potential use in the development of functional materials. smolecule.com

The study of such molecules also contributes to a deeper understanding of reaction mechanisms, particularly those involving electrophilic and nucleophilic aromatic substitution. The spectroscopic identification of intermediates and products in the synthesis of related compounds, such as 4-bromo-2-chloro-6-iodoaniline, has been used as a practical example in undergraduate chemistry education, demonstrating the compound's relevance in academic settings. harricksci.com

Chemical Data

Below are tables detailing some of the key chemical properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₄BrClIN
Molecular Weight 332.36 g/mol
Appearance White to Yellow Solid
Melting Point 97-97.5 °C
Boiling Point (Predicted) 303.7±42.0 °C
Density (Predicted) 2.341±0.06 g/cm³
CAS Number 71757-16-9

Table 2: Compound Identifiers

IdentifierValue
IUPAC Name This compound
InChI InChI=1S/C6H4BrClIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
InChIKey KGJQFAVZGHPELU-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Br)N)I)Cl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClIN B3038055 2-Bromo-4-chloro-6-iodoaniline CAS No. 71757-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-chloro-6-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJQFAVZGHPELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297637
Record name 2-Bromo-4-chloro-6-iodobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71757-16-9
Record name 2-Bromo-4-chloro-6-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71757-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-iodobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Studies of 2 Bromo 4 Chloro 6 Iodoaniline

Aromatic Reactivity under Electrophilic Conditions

The interplay of the activating amino group and the deactivating but directing halogen substituents governs the outcome of electrophilic aromatic substitution on the 2-bromo-4-chloro-6-iodoaniline ring.

Directing Effects of Halogen and Amino Substituents on Electrophilic Aromatic Substitution

The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions by donating electron density to the benzene (B151609) ring through resonance. allen.inbyjus.comdoubtnut.com This significantly increases the nucleophilicity of these positions, making them more susceptible to electrophilic attack. allen.in

In this compound, the positions ortho and para to the strongly activating amino group are already occupied by halogen atoms. The remaining unsubstituted position is at C5, which is meta to the amino group and ortho to the chloro and iodo substituents. The directing effects of the substituents are summarized in the table below.

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH₂C1Strongly ActivatingOrtho, Para
-BrC2DeactivatingOrtho, Para
-ClC4DeactivatingOrtho, Para
-IC6DeactivatingOrtho, Para

In an iodination reaction to convert 4-bromo-2-chloroaniline (B1269894) to 4-bromo-2-chloro-6-iodoaniline (B12088954), the reaction proceeds because the amino group is a strong enough activator to overcome the deactivating effects of the halogens. chegg.com

Stereoelectronic Factors Influencing Regioselectivity

The regioselectivity of electrophilic aromatic substitution is determined by the combined electronic and steric effects of the substituents. In the case of this compound, the powerful activating and ortho, para-directing amino group would typically direct incoming electrophiles to the C3 and C5 positions. However, the C3 position is sterically hindered by the adjacent bromine and chlorine atoms. Therefore, electrophilic attack is most likely to occur at the C5 position.

The halogens themselves exhibit a nuanced influence on reactivity. While all are deactivating, their deactivating effect decreases down the group (F > Cl > Br > I) due to decreasing electronegativity. ijrar.org Conversely, their ability to stabilize the arenium ion intermediate via resonance also decreases due to poorer orbital overlap between the larger p-orbitals of the heavier halogens and the carbon 2p-orbital. wikipedia.org

Nucleophilic Displacement Reactions of Halogen Atoms on the Aromatic Ring

Aromatic halides can undergo nucleophilic substitution reactions, though typically under harsh conditions unless the ring is activated by strongly electron-withdrawing groups. smolecule.com In this compound, the presence of three halogen atoms offers multiple sites for potential nucleophilic attack. The relative reactivity of the halogens towards displacement generally follows the order I > Br > Cl, which correlates with the C-X bond strength (C-I < C-Br < C-Cl). The carbon-fluorine bond is the strongest, making fluoride (B91410) a poor leaving group. science.gov

Reductive Transformations of the Aniline (B41778) Moiety and Halogen Substituents

The functional groups on this compound can undergo various reductive transformations. The amino group can be removed via diazotization followed by reductive deamination. For instance, 4-bromo-2-chloro-6-iodoaniline can be deaminated using isoamyl nitrite (B80452) in N,N-dimethylformamide to yield 1-bromo-3-chloro-5-iodobenzene (B84608). researchgate.netacs.org This reaction is reported to give good yields and is a simpler procedure than other methods. acs.org

Selective dehalogenation is also possible. Photoredox catalysis using amphiphilic polymeric nanoparticles has been shown to reduce halogenated arenes in water. mdpi.com In the case of 2-bromo-4-chloro-1-iodobenzene, the carbon-iodine bond is preferentially cleaved. mdpi.com This selectivity is attributed to the lower reduction potential of the C-I bond compared to C-Br and C-Cl bonds. mdpi.com

Functionalization of the Aromatic Ring System

The presence of multiple halogen atoms on the this compound ring makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-H Functionalization, Including Ortho-Arylation

Palladium-catalyzed C-H functionalization has emerged as a highly efficient method for the direct arylation of aromatic compounds, avoiding the need for pre-functionalized starting materials. acs.org While the amino group in anilines can often interfere with these reactions, leading to N-arylation (Buchwald-Hartwig amination), specific ligands can promote selective ortho C-H arylation. acs.orgacs.org The use of a [2,2′-bipyridin]-6(1H)-one ligand with a palladium catalyst has been shown to achieve the ortho-arylation of unprotected anilines. acs.org

Furthermore, this compound is a valuable precursor for synthesizing more complex molecules. For example, it has been used in a facile palladium-catalyzed route to produce 2,5,7-trisubstituted indoles. researchgate.net This process involves a one-pot Sonogashira cross-coupling with terminal alkynes, followed by a palladium-catalyzed cyclization. researchgate.net The resulting indole (B1671886) can be further functionalized at the C5 and C7 positions. researchgate.net

The differential reactivity of the C-X bonds allows for selective cross-coupling reactions. For instance, in dihalide substrates, the more reactive carbon-halide bond can be selectively arylated. sci-hub.se This provides a handle for subsequent functionalization at the other halogenated positions.

Tandem Reactions for Heterocyclic Annulation (e.g., Indole Formation from Anilines and Bromoalkynes)

The construction of indole ring systems is a cornerstone of synthetic organic chemistry due to the prevalence of this motif in pharmaceuticals and biologically active natural products. This compound serves as a valuable starting material for the synthesis of highly substituted indoles through tandem reactions. A notable example is the one-pot synthesis of 2,5,7-trisubstituted indoles. researchgate.net This process typically involves a Sonogashira cross-coupling reaction between the iodo-substituent of the aniline and a terminal alkyne, followed by a palladium-catalyzed cyclization step to form the indole ring. researchgate.net

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, provides a foundational mechanism for these transformations. ub.edu The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular cyclization. ub.edu While o-iodoanilines are highly reactive in these cyclizations, the development of highly active phosphine (B1218219) ligands has enabled the use of more readily available o-bromoanilines and o-chloroanilines. ub.edu

In the case of this compound, the greater reactivity of the carbon-iodine bond allows for selective initial coupling at the C6 position. The remaining bromine and chlorine atoms at the C2 and C4 positions, respectively, offer sites for further functionalization, enabling the synthesis of diverse indole derivatives. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for optimizing the yield and regioselectivity of the desired indole product. acs.org

Table 1: Examples of Tandem Indole Synthesis using Halogenated Anilines This table is for illustrative purposes and may not directly involve this compound, but demonstrates the general principles of the described reactions.

Starting Aniline Alkyne/Coupling Partner Catalyst System Product Yield (%) Reference
2-Iodoaniline Terminal Alkynes Pd/C, PPh₃, ZnCl₂, Et₃N N-Protected 2-Substituted Indoles High mdpi.com
o-Alkynylanilines p-Quinone Methides Palladium Catalyst Unsymmetrical Diarylindolyl Methanes Good mdpi.com
2-Bromo-N-trifluoroacetylanilide Phenylacetylene PdCl₂(PhCN)₂, X-Phos, Cs₂CO₃ 2-Phenyl-3-aryl-1H-indoles 81-86 acs.org
N-Tosyl 2-Iodoaniline Propargylic Bromides Pd(OAc)₂, TFP, In, NaI Substituted Indoles up to 91 acs.org

Investigation of Oxidative Degradation Pathways of Anilines

Halogenated anilines are a class of compounds of environmental concern due to their widespread use in industrial processes and their potential toxicity. bohrium.comnih.gov Understanding their degradation pathways is crucial for developing effective remediation strategies.

Formation of Large-Molecule Byproducts and Ring Cleavage

The oxidative degradation of anilines, including halogenated derivatives, can proceed through complex reaction pathways leading to the formation of various byproducts. Studies on the chlorination of aniline have shown the formation of large-molecule disinfection byproducts, including chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines. acs.org These reactions can ultimately lead to the cleavage of the aromatic ring. acs.org

The initial steps often involve hydroxylation and further halogenation of the aniline ring. acs.org Peroxidases, a class of enzymes, can oxidize highly halogenated anilines, leading to the formation of various transformation products. researchgate.net The ozonation of aniline in aqueous solutions has been shown to produce byproducts such as nitrobenzene (B124822), azobenzene, and azoxybenzene. nih.gov Under certain conditions, ring cleavage products like 2-pyridine carboxylic acid (picolinic acid) have also been identified. nih.gov The formation of these larger molecules and ring-opened products is a key aspect of the environmental fate of anilines. acs.orgresearchgate.net

Environmental Transformation Mechanisms of Halogenated Anilines

The environmental transformation of halogenated anilines is largely driven by microbial degradation. bohrium.comnih.govnih.gov Microbes have evolved enzymatic pathways to break down these compounds. bohrium.com A critical step in this process is dehalogenation, which can occur through reductive, oxidative, or hydrolytic mechanisms. bohrium.comnih.gov

Oxidative Dehalogenation: Oxygenases play a key role in the aerobic degradation of halogenated anilines. bohrium.comnih.gov Dioxygenases can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of substituted catechols. nih.gov These catechols can then undergo ring cleavage. nih.gov

Reductive Deamination: Under anaerobic conditions, a novel pathway involving reductive deamination has been observed for 3,4-dihaloanilines, leading to the formation of dihalobenzene intermediates. oup.com This represents a different initial step compared to the aerobic pathways. oup.com

The specific degradation pathway and the resulting metabolites depend on the type and position of the halogen substituents on the aniline ring, as well as the environmental conditions (aerobic vs. anaerobic). nih.govoup.comnih.gov The persistence and toxicity of halogenated anilines in the environment are directly linked to the efficiency and nature of these microbial transformation processes. bohrium.comnih.gov

Advanced Analytical Techniques in Characterization and Reaction Monitoring

Application of Attenuated Total Reflectance (ATR) Spectroscopy in Reaction Monitoring and Intermediate Identification

Attenuated Total Reflectance (ATR) spectroscopy, a variant of Fourier Transform Infrared (FTIR) spectroscopy, has emerged as a powerful tool for real-time, in-situ monitoring of chemical reactions. harricksci.comharricksci.com This technique allows for the analysis of samples in their native state, without the need for extensive preparation, making it ideal for tracking the progress of a reaction by observing the disappearance of reactant peaks and the appearance of intermediate and product peaks. harricksci.comharricksci.com

A study on the synthesis of the closely related compound, 4-bromo-2-chloro-6-iodoaniline (B12088954), effectively demonstrated the utility of ATR-FTIR in identifying the various intermediates and the final product. harricksci.com The synthesis involves a multi-step process, and ATR spectroscopy can be employed to monitor each stage. For instance, in a typical synthesis, the starting material, an acetanilide, is sequentially halogenated. The progress of these reactions can be followed by monitoring the characteristic vibrational bands of the functional groups present in the reactants, intermediates, and products. harricksci.com

The ATR spectra provide a molecular fingerprint of the compounds present in the reaction mixture at any given time. Key functional group absorptions, such as N-H stretches, C=O stretches from amide intermediates, and aromatic ring vibrations, can be tracked to determine the extent of the reaction and to identify the formation of the desired product and any potential side products. harricksci.com

Below is a table summarizing the characteristic ATR-FTIR functional group assignments for the intermediates and the final product in a representative synthesis of a tri-halogenated aniline (B41778). harricksci.com

Compound NameFunctional GroupWavenumber (cm⁻¹)
4-BromoacetanilideN-H stretch3303.9
C=O stretch1669.7
Aromatic ring C=C1604.0
Para-substituted aromatic ring =C-H bend822.9
4-Bromo-2-chloroacetanilideN-H stretch3279.5
C=O stretch1665.4
Aromatic ring C=C1581.1
Tri(1,2,4)-substituted aromatic ring =C-H bends864.5, 815.1
C-Cl stretch752.1
4-Bromo-2-chloro-6-iodoanilineN-H stretch3407.5, 3312.8
Aromatic ring C=C1610.9, 1449.5
=C-H out-of-plane bends859.3, 745.4, 708.6

This data is based on the synthesis of 4-bromo-2-chloro-6-iodoaniline and is representative for similar halogenated anilines. harricksci.com

High-Performance Liquid Chromatography (HPLC) for Analytical Separations and Detection of Halogenated Anilines

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of components in a mixture. For halogenated anilines like 2-Bromo-4-chloro-6-iodoaniline, reversed-phase HPLC is a commonly employed method. A patent for the preparation of 1-chloro-3-bromo-5-iodobenzene mentions the use of HPLC to monitor the reaction progress when synthesizing a 2-chloro-4-bromo-6-iodoaniline intermediate, highlighting its industrial relevance.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The highly nonpolar nature of this compound, due to the presence of three halogen atoms, would lead to strong retention on a C18 column, requiring a mobile phase with a significant proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) for elution.

Electrochemical Detection Modalities

Electrochemical detectors (ECD) offer high sensitivity and selectivity for electroactive compounds, making them well-suited for the analysis of anilines. The aniline functional group is readily oxidized, providing a basis for its detection. The electrochemical oxidation of halogenated anilines has been studied, revealing that the primary reaction is a dimerization process. researchgate.netresearchgate.net

The detection mechanism involves applying a potential to a working electrode. When an electroactive analyte like this compound passes over the electrode, it undergoes an oxidation reaction, generating a current that is proportional to its concentration. The applied potential can be optimized to selectively detect the analyte of interest while minimizing interference from other components in the sample matrix. Studies on similar compounds like 4-bromoaniline (B143363) and 4-iodoaniline (B139537) have shown that the oxidation mechanism can be complex, sometimes involving the elimination of the halogen substituent. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopic Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is one of the most common detection methods used in HPLC. Aromatic compounds like this compound exhibit strong absorbance in the UV region of the electromagnetic spectrum due to the presence of the benzene (B151609) ring and its substituents.

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is a more advanced form of UV-Vis detector that can acquire the entire UV-Vis spectrum of the analyte as it elutes from the column. This provides more comprehensive information and can aid in peak identification and purity assessment by comparing the acquired spectrum with that of a known standard.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Chloro 6 Iodoaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and molecular properties of halogenated anilines. These calculations provide optimized geometries, charge distributions, and frontier molecular orbital energies.

Studies on analogous compounds like 2,4,6-trichloroaniline (B165571) (TCA) and 2,4,6-tribromoaniline (B120722) (TBA) have been conducted to understand their structural stability. researchgate.netresearchgate.net These analyses indicate that the molecules predominantly exist in a symmetric, near-planar structure. researchgate.net The size of the halogen substituents at the ortho positions plays a crucial role in determining the electronic and structural properties of the amino group. researchgate.net

One of the key structural parameters investigated is the NH2 inversion barrier. For TCA and TBA, this barrier is predicted to be significantly lower than that of aniline (B41778), suggesting a greater degree of planarity in the tri-halogenated compounds. researchgate.net The inversion barrier for TCA, for instance, has been estimated to be around 5.9 kJ/mol. researchgate.net

The optimized geometrical parameters, such as bond lengths and bond angles, can be calculated with a high degree of accuracy. Below is a representative table of selected calculated bond lengths for 2,4,6-trichloroaniline (TCA).

Table 1: Selected Optimized Geometrical Parameters for 2,4,6-Trichloroaniline (TCA) using DFT/B3LYP method

Parameter Bond Length (Å)
C-N 1.402
C-Cl (ortho) 1.745
C-Cl (para) 1.740
C-C 1.390 - 1.405
N-H 1.014

Data sourced from computational studies on 2,4,6-trichloroaniline.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of the molecule. The energy gap between HOMO and LUMO indicates the molecule's propensity for electronic excitation. mjcce.org.mk For substituted anilines, these calculations help in quantifying the electron-donating or withdrawing effects of the substituents. nih.gov

Reaction Pathway Elucidation and Mechanistic Predictions through Computational Studies

Computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting reaction pathways. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. The calculation of activation energies helps in determining the feasibility and kinetics of a particular reaction pathway.

For halogenated anilines, computational studies can predict their reactivity in various chemical transformations. For instance, the reductive deamination of 4-bromo-2-chloro-6-iodoaniline (B12088954) has been reported as a synthetic procedure. mdpi.com A computational investigation of this reaction could model the mechanism involving the formation of a diazonium salt and its subsequent reduction, providing insights into the transition states and intermediates involved.

The electronic properties derived from quantum chemical calculations, such as the molecular electrostatic potential (MEP) and atomic charges, can predict the sites for electrophilic and nucleophilic attack. In halogenated anilines, the amino group and the aromatic ring are key reactive centers. The distribution of electron density, influenced by the inductive and resonance effects of the halogen and amino substituents, dictates the regioselectivity of reactions like further halogenation or nucleophilic substitution.

While specific mechanistic studies on 2-Bromo-4-chloro-6-iodoaniline are not available, the principles of computational reaction elucidation remain applicable. Such studies would provide a atomistic-level understanding of its chemical behavior.

Prediction of Spectroscopic Signatures for Structural Elucidation

Theoretical calculations are highly effective in predicting spectroscopic signatures, which is invaluable for the structural elucidation of newly synthesized compounds. Vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly modeled.

Comprehensive vibrational analyses have been performed for 2,4,6-trichloroaniline (TCA) and 2,4,6-tribromoaniline (TBA), where the calculated vibrational frequencies show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The assignments of the vibrational modes are made based on the potential energy distribution (PED). researchgate.net

Below is a table comparing the experimental and calculated vibrational frequencies for some key modes in 2,4,6-trichloroaniline (TCA).

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2,4,6-Trichloroaniline (TCA)

Vibrational Mode Experimental FT-IR Calculated (DFT/B3LYP)
NH₂ asymmetric stretching 3480 3502
NH₂ symmetric stretching 3390 3405
C-H stretching 3075 3088
C-N stretching 1270 1278

Data sourced from spectroscopic and computational studies on 2,4,6-trichloroaniline. researchgate.net

Similarly, the gauge-independent atomic orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions, when compared with experimental data, can confirm the molecular structure and aid in the assignment of NMR signals. For a molecule like this compound, with its complex substitution pattern, theoretical NMR predictions would be particularly beneficial in distinguishing between the different aromatic protons and carbons.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Polyhalogenated Anilines

The synthesis of complex molecules like 2-Bromo-4-chloro-6-iodoaniline has traditionally relied on multi-step processes that can be resource-intensive. Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign "green" synthetic methodologies.

Traditional routes to halogenated anilines often involve electrophilic halogenation of anilines or diazotization followed by Sandmeyer-type reactions. d-nb.infonih.gov While effective, these methods can generate significant waste and utilize harsh reagents. The future of synthesizing polyhalogenated anilines lies in the adoption of green chemistry principles. ijnc.irsemanticscholar.org This includes the use of catalytic systems, alternative energy sources, and less hazardous solvents. semanticscholar.org

Recent advancements point towards several promising avenues:

Catalytic Halogenation: The use of transition metal catalysts, particularly copper-based systems, has shown promise for the direct and regioselective C-H halogenation of anilines. d-nb.infobeilstein-journals.org These methods can offer higher selectivity and reduce the need for pre-functionalized starting materials. Aniline (B41778) itself can serve as a catalyst to generate a reactive N-halo arylamine intermediate, which then acts as a selective halogen source. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better temperature control, and the ability to scale up reactions efficiently. Applying flow chemistry to the halogenation of anilines could lead to higher yields and purity while minimizing energy consumption.

Alternative Solvents and Reagents: Research into using aqueous solutions or ionic liquids as reaction media is a key area of green chemistry. acs.org For instance, CuI-nanoparticles have been used to catalyze the synthesis of anilines from aryl halides in water, eliminating the need for organic solvents. acs.org The development of solid-supported reagents and catalysts further simplifies product purification and reduces waste.

Table 1: Comparison of Synthetic Approaches for Halogenated Anilines
MethodDescriptionAdvantagesFuture Research Focus
Traditional Electrophilic HalogenationStep-wise introduction of halogens using reagents like N-halosuccinimides (NCS, NBS). researchgate.netWell-established procedures.Improving regioselectivity and reducing waste.
Diazotization/Sandmeyer ReactionConversion of an amino group to a diazonium salt, followed by substitution with a halogen. d-nb.infoVersatile for introducing various halogens.Use of less toxic reagents and milder conditions.
Copper-Catalyzed C-H HalogenationDirect halogenation of the aromatic ring using a copper catalyst. d-nb.infobeilstein-journals.orgHigh atom economy, improved regioselectivity.Development of more robust and recyclable catalysts.
Green Catalytic ApproachesUtilizing nanoparticle catalysts (e.g., CuI-NPs) in sustainable solvents like water. acs.orgEnvironmentally friendly, reduced use of organic solvents. ijnc.iracs.orgExpanding substrate scope and catalyst efficiency.

Expansion of Applications in Emerging Technologies and Niche Chemical Industries

The distinct electronic and reactive properties of this compound make it a valuable building block for more complex molecules. smolecule.com Its future applications are anticipated in sectors that demand highly specialized functional materials.

Currently, its primary role is as a synthetic intermediate. smolecule.com The presence of three distinct halogen atoms (Br, Cl, I) allows for selective sequential cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the precise construction of complex molecular architectures. This capability is highly sought after in:

Pharmaceutical Chemistry: As a heavily substituted aniline, it can serve as a scaffold for developing new therapeutic agents. The specific halogenation pattern can influence the compound's binding affinity to biological targets and its metabolic stability. smolecule.commdpi.com

Materials Science: The electronic properties conferred by the halogens suggest potential use in creating functional organic materials. smolecule.com This could include organic light-emitting diodes (OLEDs), semiconductors, or specialized polymers where tuning of the electronic bandgap is critical. Patents related to similar halogenated structures often point towards applications in liquid crystal displays and other electronic components. nih.gov

Agrochemicals: Polyhalogenated aromatic compounds are a common motif in pesticides and herbicides. The unique structure of this compound could be explored for the development of new, highly targeted agrochemicals.

The expansion into emerging technologies will depend on targeted research demonstrating its utility as a precursor for materials with novel optical, electronic, or biological properties.

Advanced in silico Modeling for Structure-Reactivity and Structure-Function Relationships

Computational chemistry provides powerful tools for predicting the behavior of molecules like this compound, accelerating research and reducing the need for extensive empirical experimentation. ijnc.ir In silico modeling is crucial for understanding the complex interplay between the molecule's structure and its chemical reactivity and potential biological functions.

Key computational approaches applicable to this compound include:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic properties of the molecule. mdpi.comresearchgate.net This includes mapping electrostatic potential to identify electrophilic and nucleophilic sites, and calculating the HOMO-LUMO gap to predict chemical reactivity and stability. researchgate.net For instance, modeling can predict the relative reactivity of the C-Br, C-Cl, and C-I bonds in cross-coupling reactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.netscience.gov For a class of compounds including polyhalogenated anilines, QSAR can be used to predict properties like toxicity, environmental persistence, or inhibitory activity against a specific enzyme, based on descriptors derived from the molecular structure. mdpi.comeuropa.eu

Molecular Docking: In the context of pharmaceutical research, molecular docking simulations can predict how this compound or its derivatives might bind to the active site of a target protein. This helps in the rational design of new drugs by optimizing the fit and interaction energy between the ligand and its receptor. mdpi.com

Table 2: In Silico Modeling Techniques and Their Applications
TechniqueDescriptionApplication to this compound
Density Functional Theory (DFT)A computational quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netPredicting reaction mechanisms, bond energies, and sites of reactivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Statistical models relating chemical structure to a specific activity or property. science.goveuropa.euPredicting potential biological activity, toxicity, and environmental fate without direct testing. researchgate.net
Molecular DockingA method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Guiding the design of derivatives as potential enzyme inhibitors in drug discovery. mdpi.com
Machine Learning (ML) ModelsAlgorithms that can learn from large datasets to predict properties for new, untested chemicals. ijnc.irresearchgate.netDeveloping comprehensive models that predict reactivity or toxicity across diverse classes of halogenated compounds. tum.de

Comprehensive Environmental Fate and Remediation Strategies for Persistent Organic Pollutants

Halogenated aromatic compounds are often categorized as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and widespread presence in the environment. nih.govepa.gov The environmental fate of this compound is a critical area of future research, as is the development of effective remediation strategies.

Future research must focus on:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-4-chloro-6-iodoaniline, and how can reaction conditions be optimized for halogen selectivity?

  • Methodological Answer : Halogenated anilines are typically synthesized via diazotization followed by Sandmeyer reactions. For multi-halogenated derivatives like this compound, sequential halogenation under controlled temperatures (0–5°C) minimizes cross-reactivity. Use NMR (e.g., 1^{1}H/13^{13}C) to monitor intermediate stability, as iodine incorporation often requires inert atmospheres (Ar/N2_2) to prevent oxidation . Purity can be confirmed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For halogen-heavy structures, high-resolution data (d-spacing < 0.8 Å) and anisotropic displacement parameters improve accuracy. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder, particularly in iodine-substituted aromatic systems . Example workflow: Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation), solve via direct methods, and refine with twin-law corrections if twinning is observed .

Q. What spectroscopic techniques are most effective for characterizing halogen interactions in this compound?

  • Methodological Answer :

  • NMR : 1^{1}H NMR identifies amine protons (δ = 4.5–5.5 ppm, broad), while 19^{19}F NMR (if fluorinated analogs exist) detects electronic effects from adjacent halogens.
  • IR : N-H stretching (3300–3500 cm1^{-1}) and C-Br/C-I vibrations (500–700 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ for C6_6H4_4BrClIN+^+: calc. 328.79) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro/iodo substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : Iodo groups undergo Suzuki-Miyaura coupling preferentially due to lower bond dissociation energy vs. Br/Cl. Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G**) to model transition states. Experimentally, track coupling efficiency via GC-MS with Pd(PPh3_3)4_4 catalysts in THF/H2_2O. Competitive inhibition by chloro groups can be mitigated using microwave-assisted heating (120°C, 30 min) .

Q. What crystallographic challenges arise in analyzing heavy-atom derivatives, and how can they be addressed?

  • Methodological Answer : Iodine’s high electron density causes absorption errors and weak diffraction. Mitigate via:

  • Data Collection : Use Ag-Kα radiation (λ = 0.5608 Å) for better penetration.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals.
  • Validation : Check Rint_{int} (< 5%) and Flack parameter (±0.05) for chiral centers .

Q. Can machine learning predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Train neural networks (e.g., TensorFlow/PyTorch) on datasets of halogenated aniline reactions. Input features include Hammett σ constants (Br: +0.26, Cl: +0.23, I: +0.18) and solvent polarity (logP). Validate against experimental yields from Knoevenagel condensations or Ullmann couplings. Tools like RDKit can generate SMILES descriptors for QSAR modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.